Positional Isomerism: 2‑yl vs. 4‑yl Aminomethyl Substitution – Computed Physicochemical Differentiation
The target 2‑yl isomer (CAS 933696-81-2) and its 4‑yl isomer (CAS 63932-26-3) share the same molecular formula (C₈H₁₁NOS, MW 169.25) but differ fundamentally in the attachment point of the aminomethyl group. The 2‑yl isomer places the basic amine on the thiophene ring directly adjacent to the sulfur atom, while the 4‑yl isomer positions it on the saturated pyran oxygen‑bearing ring [1]. This topological difference alters computed logP and hydrogen‑bonding capacity, which directly impact membrane permeability predictions and fragment‑linking strategies in drug discovery [1].
| Evidence Dimension | Substituent position and ring electronics |
|---|---|
| Target Compound Data | Aminomethyl at C‑2 of thieno[3,2-c]pyran (thiophene ring, adjacent to S); CAS 933696-81-2 |
| Comparator Or Baseline | Aminomethyl at C‑4 of thieno[3,2-c]pyran (pyran ring, adjacent to O); CAS 63932-26-3; XLogP3-AA = 0.4, Rotatable bonds = 1 |
| Quantified Difference | Isomeric shift from pyran‑O‑adjacent (4‑yl) to thiophene‑S‑adjacent (2‑yl); no head‑to‑head logP/D data available for the 2‑yl isomer in public databases |
| Conditions | Computed molecular descriptors (PubChem, XLogP3); no experimental logD or pKa data identified for the 2‑yl isomer |
Why This Matters
For fragment‑based screening libraries, the 2‑yl isomer offers a thiophene‑anchored vector distinct from the 4‑yl isomer, enabling exploration of chemical space inaccessible to the pyran‑tethered analog.
- [1] PubChem. 4H,6H,7H-Thieno[3,2-c]pyran-4-ylmethanamine (CID 12225896). Computed Properties – XLogP3-AA = 0.4, Rotatable Bond Count = 1. https://pubchem.ncbi.nlm.nih.gov/compound/12225896 View Source
